molecular formula C6H6N4 B1308213 3H-Imidazo[4,5-B]pyridin-7-amine CAS No. 6703-44-2

3H-Imidazo[4,5-B]pyridin-7-amine

Cat. No.: B1308213
CAS No.: 6703-44-2
M. Wt: 134.14 g/mol
InChI Key: WVUMWAQTSDFVGS-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-B]pyridin-7-amine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are key components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo[4,5-B]pyridin-7-amine typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method starts with 2,3-diaminopyridine, which undergoes cyclization with various carbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound often involve the use of readily available starting materials such as 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. These compounds undergo nucleophilic substitution followed by reduction to yield 2,3-diaminopyridine, which is then cyclized to form the desired imidazopyridine structure .

Chemical Reactions Analysis

Types of Reactions

3H-Imidazo[4,5-B]pyridin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or hydrogen in the presence of palladium on carbon.

    Halogenating agents: Such as iodine or bromine.

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-B]pyridine derivatives, which can have different biological activities depending on the nature of the substituents .

Scientific Research Applications

Anticancer Activity

3H-Imidazo[4,5-b]pyridin-7-amine and its derivatives have shown promising results as potential anticancer agents. Research has focused on their ability to inhibit specific kinases involved in cancer progression.

Kinase Inhibition

A notable study demonstrated that derivatives of this compound can inhibit Aurora kinases, which are critical for cell division and are often overexpressed in various cancers. For instance, compound 7a exhibited IC50 values of 0.212 μM and 0.461 μM against Aurora-A and Aurora-B kinases, respectively. In cellular assays, it inhibited the growth of human colon carcinoma cells with GI50 values of 0.18 μM and 0.15 μM for SW620 and HCT116 cell lines .

Antifungal Activity

The compound has also been investigated for its antifungal properties. A series of synthesized imidazo[4,5-b]pyridine derivatives were tested against Puccinia polysora, a fungal pathogen affecting crops.

Efficacy

One derivative showed a remarkable EC50 value of 4.00 mg/L, comparable to established fungicides like tebuconazole (EC50 = 2.00 mg/L). This indicates a strong potential for developing new agricultural fungicides based on this chemical structure .

Other Biological Activities

Beyond its anticancer and antifungal applications, this compound has been explored for various other pharmacological effects.

Anti-inflammatory Properties

Research indicates that some derivatives may possess anti-inflammatory activities by modulating pathways related to oxidative stress and inflammation in cells. For example, studies have shown that certain imidazo[4,5-b]pyridine compounds can inhibit inflammatory responses in retinal cells .

Inhibition of c-Met Kinase

Another avenue of research highlights the potential of these compounds as c-Met kinase inhibitors, which play a role in tumorigenesis and metastasis. The imidazopyridine scaffold was identified as a novel hinge-binding inhibitor for c-Met, showing significant inhibitory activity against this target .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives.

CompoundTarget KinaseIC50 (μM)Biological Activity
7a Aurora-A0.212Anticancer
7a Aurora-B0.461Anticancer
7b c-MetTBDAnticancer
Compound X Puccinia polysora4.00 mg/LAntifungal

Mechanism of Action

The mechanism of action of 3H-Imidazo[4,5-B]pyridin-7-amine involves its interaction with specific molecular targets. For example, it can act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system. Additionally, it can inhibit certain enzymes, such as aromatase, which is involved in the biosynthesis of estrogens .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3H-Imidazo[4,5-B]pyridin-7-amine include:

    Imidazo[4,5-C]pyridine: Another fused heterocyclic compound with similar biological activities.

    Imidazo[1,5-A]pyridine: Known for its use in various pharmaceutical applications.

    Imidazo[1,2-A]pyridine: Used in the development of drugs such as zolimidine.

Uniqueness

The uniqueness of this compound lies in its structural similarity to purines, which allows it to mimic the biological activity of nucleic acids. This makes it a valuable compound for the development of new therapeutic agents and for studying the mechanisms of various biological processes .

Biological Activity

3H-Imidazo[4,5-B]pyridin-7-amine, also known as L-1610, is a heterocyclic compound with significant biological activity. Its structure features a fused imidazole and pyridine ring system, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H8_8N4_4, characterized by an amine group at the 7-position of the imidazo ring. Its structural similarity to purines suggests potential interactions with biological processes such as DNA replication and protein synthesis.

Research indicates that this compound acts primarily as a kinase inhibitor , affecting various signaling pathways within cells. It has shown inhibitory activity against several kinases, including:

  • Aurora-A : Inhibits autophosphorylation with an IC50_{50} of 0.087 µM.
  • Aurora-B : Inhibits histone H3 phosphorylation at S10 with an IC50_{50} of 0.223 µM.
  • Additional kinases such as ERK8, GSK3β, MLK1, JAK2, TrkA, and VEGFR have also been inhibited by this compound .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Notable findings include:

  • Cell Lines Tested : HeLa (cervical carcinoma), A549 (lung carcinoma), MDA-MB-231 (breast cancer), and others.
  • IC50_{50} Values : The compound exhibited IC50_{50} values ranging from 0.15 µM to 0.34 µM in inhibiting growth across different cell lines .
Cell LineIC50_{50} (µM)
HeLa0.18
A5490.15
SW6200.34
HCT1160.23

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies indicate activity against a range of bacteria and fungi, suggesting its potential for development as an antimicrobial agent.

Study on Kinase Inhibition

A study focused on the kinase inhibitory profile revealed that derivatives of this compound can inhibit a range of kinases effectively. For instance, compound 7a demonstrated significant inhibition across multiple kinases with Gini coefficients indicating selectivity for specific targets .

Structure-Activity Relationships (SAR)

Research has shown that modifications to the core structure can enhance the biological activity of imidazo[4,5-B]pyridine derivatives. For example:

  • The introduction of hydroxyl (-OH) groups improved antiproliferative activity significantly.
  • Structural variations led to differences in potency against specific cancer cell lines, emphasizing the importance of SAR in drug design .

Q & A

Q. Basic: What synthetic methodologies are commonly employed for preparing 3H-imidazo[4,5-b]pyridin-7-amine derivatives?

Answer:
A widely used method involves condensation reactions between pyridine-derived amines and aldehydes. For example, 3H-imidazo[4,5-b]pyridines can be synthesized by reacting 2,3-diaminopyridine derivatives with aromatic aldehydes in methanol under reflux, followed by purification via silica gel chromatography . Modifications include introducing substituents (e.g., chloro, nitro) at specific positions using nitration or halogenation steps . For kinase inhibitor applications, piperazine or isoxazole moieties are introduced via nucleophilic substitution or reductive amination .

Q. Basic: How are photophysical properties (e.g., prototropic behavior) of this compound characterized in different solvents?

Answer:
Prototropic reactions (e.g., excited-state intramolecular proton transfer) are studied using UV-Vis absorption and fluorescence spectroscopy. For instance, Krishnamoorthy & Dogra (2000) demonstrated that 2-(2′-hydroxyphenyl)-3H-imidazo[4,5-b]pyridine exhibits solvent-dependent dual fluorescence in aqueous vs. organic solvents due to tautomerization equilibria. Time-resolved fluorescence and pH titration experiments help quantify solvent effects on tautomeric stability .

Q. Advanced: How do structural modifications (e.g., nitro or chloro substituents) influence the physicochemical and biological properties of this compound?

Answer:
Substituents significantly alter properties:

  • Nitro groups (e.g., 7-nitro derivatives) increase molecular polarity, enhancing aqueous solubility but reducing membrane permeability. Predicted pKa values (~2.67) suggest protonation at physiological pH, impacting binding to kinase ATP pockets .
  • Chloro substituents (e.g., at position 6) improve inhibitory potency by forming halogen bonds with kinase hinge regions, as seen in Aurora kinase inhibitors (IC50: 42 nM for Aurora-A) .
    Computational tools like molecular docking and QSAR models are critical for rational design .

Q. Advanced: What strategies are used to resolve contradictions in kinase inhibitory data across studies?

Answer:
Discrepancies in IC50 values often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). For example:

  • Aurora kinase inhibitors show variability due to differences in enzyme activation states. Standardizing assays (e.g., using Z′-LYTE® kinase kits) minimizes variability .
  • c-Met inhibitors may exhibit cell-type-dependent efficacy due to off-target effects. Counter-screening against related kinases (e.g., Axl, Ron) and using isogenic cell lines clarify selectivity .

Q. Basic: What spectroscopic and chromatographic techniques are used to characterize this compound derivatives?

Answer:

  • 1H/13C-NMR : Assigns aromatic protons and confirms regiochemistry (e.g., distinguishing imidazo[4,5-b]pyridine from isomers) .
  • HRMS : Validates molecular formulas, especially for halogenated derivatives .
  • HPLC-PDA : Monitors purity (>95% required for biological assays) and resolves tautomeric mixtures .

Q. Advanced: How are computational methods integrated into optimizing this compound-based kinase inhibitors?

Answer:

  • Docking studies (e.g., with AutoDock Vina) predict binding poses in kinase ATP pockets. For instance, 2-(4-dimethylaminophenyl) derivatives form π-cation interactions with Aurora-A’s Lys-162 .
  • Free-energy perturbation (FEP) calculations guide substitutions (e.g., methyl vs. isopropyl groups) to improve binding entropy .
  • ADMET prediction (e.g., using SwissADME) prioritizes compounds with favorable logP (~2–4) and low hERG liability .

Q. Basic: What in vitro assays are used for preliminary screening of this compound derivatives as kinase inhibitors?

Answer:

  • Kinase inhibition assays : Measure IC50 using fluorescence-based ADP-Glo™ or radiometric assays (e.g., 33P-ATP incorporation).
  • Cell proliferation assays : Evaluate cytotoxicity in cancer lines (e.g., HCT-116, MDA-MB-231) via MTT or CellTiter-Glo® .
  • Selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

Q. Advanced: How are in vivo pharmacokinetic challenges addressed for this compound-based therapeutics?

Answer:

  • Metabolic stability : Microsomal assays (human/rat liver microsomes) identify metabolic soft spots (e.g., N-dealkylation). Deuteration at labile positions (e.g., methyl groups) improves half-life .
  • Bioavailability : Formulation with cyclodextrins or lipid nanoparticles enhances solubility. For example, PEGylation of 7-nitro derivatives increased oral bioavailability from 12% to 38% in murine models .

Q. Basic: What are the key intellectual property considerations for novel this compound derivatives?

Answer:
Patent strategies focus on:

  • Novelty : Unique substitution patterns (e.g., 2-(1H-indol-4-ylmethyl) derivatives) .
  • Utility : Demonstrated efficacy in disease models (e.g., complement factor B inhibition for macular degeneration) .
  • Freedom-to-operate : Avoidance of claims from existing patents (e.g., Novartis’ WO2017042376 on imidazo[4,5-b]pyridine inhibitors) .

Q. Advanced: How do tautomeric equilibria impact the biological activity of this compound derivatives?

Answer:
Tautomerism (e.g., imidazole vs. pyridine protonation) alters electron density and hydrogen-bonding capacity. For example:

  • 7-Amino tautomers show stronger binding to c-Met kinase due to hydrogen bonding with Met-1160 .
  • Nitro-substituted derivatives favor the 3H tautomer in polar solvents, enhancing solubility but reducing cell permeability .
    Solid-state NMR and X-ray crystallography resolve tautomeric forms in drug-target complexes .

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUMWAQTSDFVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1N)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397713
Record name 3H-IMIDAZO[4,5-B]PYRIDIN-7-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6703-44-2
Record name 3H-IMIDAZO[4,5-B]PYRIDIN-7-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-imidazo[4,5-b]pyridin-7-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
3H-Imidazo[4,5-B]pyridin-7-amine
3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
3H-Imidazo[4,5-B]pyridin-7-amine
3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
3H-Imidazo[4,5-B]pyridin-7-amine
3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
3H-Imidazo[4,5-B]pyridin-7-amine
3,5-Dibromo-2-tert-butylpyridine
3H-Imidazo[4,5-B]pyridin-7-amine
3,5-Dibromo-2-tert-butylpyridine
3H-Imidazo[4,5-B]pyridin-7-amine

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